molecular formula C13H9F2NO B185233 2-fluoro-N-(4-fluorophenyl)benzamide CAS No. 294849-21-1

2-fluoro-N-(4-fluorophenyl)benzamide

Cat. No.: B185233
CAS No.: 294849-21-1
M. Wt: 233.21 g/mol
InChI Key: YSRSFSHRXSKXNN-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-fluorophenyl)benzamide is a fluorinated benzamide derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate and privileged scaffold for the design and development of novel bioactive molecules. Scientific studies highlight the importance of the 4-fluorobenzamide moiety in the creation of promising anti-inflammatory and analgesic agents . Research indicates that such derivatives can exhibit enhanced gastric tolerability and selective cyclooxygenase-2 (COX-2) inhibitory activity, presenting a safer profile compared to some traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The incorporation of fluorine atoms and the amide linker is a strategic approach in drug design, as it can improve a compound's binding affinity and metabolic stability by optimizing hydrogen bond formation with enzyme active sites . Furthermore, fluorinated benzamide-based compounds are actively investigated for their potential in other therapeutic areas. Structurally similar benzohydrazide analogs have demonstrated potent antimycobacterial activity, inhibiting the tryptophan biosynthesis pathway in Mycobacterium tuberculosis , which is essential for the bacterium's survival within the host . This makes this compound a versatile candidate for researchers exploring new treatments for inflammatory conditions, pain management, and infectious diseases like tuberculosis. Its value lies in its potential to be developed into more potent and selective therapeutic agents with improved safety profiles.

Properties

IUPAC Name

2-fluoro-N-(4-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRSFSHRXSKXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336285
Record name 2-fluoro-N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294849-21-1
Record name 2-fluoro-N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Acid Chloride Formation :
    2-Fluorobenzoic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) or toluene at reflux (40–80°C) for 4–6 hours. Catalytic dimethylformamide (DMF, 0.1 eq) accelerates the reaction.

    2-Fluorobenzoic acid+SOCl2DCM, DMF2-Fluorobenzoyl chloride+SO2+HCl\text{2-Fluorobenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{DCM, DMF}} \text{2-Fluorobenzoyl chloride} + \text{SO}_2 + \text{HCl}
  • Amide Bond Formation :
    The acid chloride is treated with 4-fluoroaniline in the presence of a base (e.g., triethylamine, pyridine) to neutralize HCl. Reactions proceed at 0–25°C for 1–3 hours, yielding the crude product, which is purified via recrystallization (ethanol/water) or column chromatography.

Optimization and Yield

  • Yield : 65–78% after purification.

  • Purity : >95% (HPLC).

  • Key Variables :

    • Excess 4-fluoroaniline (1.2–1.5 eq) improves conversion.

    • Solvent choice impacts reaction rate; DCM offers faster kinetics than toluene.

Carbodiimide-Mediated Coupling

This method avoids handling corrosive acid chlorides by using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC).

Procedure

  • Activation :
    2-Fluorobenzoic acid (1 eq) is dissolved in DCM or tetrahydrofuran (THF) with EDC (1.2 eq) and hydroxybenzotriazole (HOBt, 1 eq) at 0°C. Activation proceeds for 30 minutes.

  • Coupling :
    4-Fluoroaniline (1.1 eq) is added, and the mixture stirs at 25°C for 12–24 hours. The product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄.

Performance Metrics

  • Yield : 70–85%.

  • Advantages : Mild conditions, suitable for heat-sensitive substrates.

  • Limitations : Requires stoichiometric coupling agents, increasing cost.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields.

Protocol

  • Reagents :
    2-Fluorobenzoic acid, 4-fluoroaniline, EDC, HOBt, and DMF.

  • Conditions :
    Reactions are conducted in a sealed microwave vessel at 100–120°C for 10–20 minutes. Pressure and temperature are controlled automatically.

Outcomes

  • Yield : 88–92%.

  • Purity : >98% (NMR).

  • Energy Efficiency : 80% reduction in reaction time compared to conventional methods.

Industrial-Scale Synthesis

For bulk production, continuous-flow reactors offer advantages in safety and consistency.

Process Description

  • Flow Setup :

    • Two streams: 2-fluorobenzoyl chloride in DCM and 4-fluoroaniline with triethylamine in DCM.

    • Mixing in a microreactor (residence time: 2–5 minutes) at 25°C.

  • Workup :

    • In-line quenching with water, followed by liquid-liquid separation and solvent recovery.

Scalability Data

  • Throughput : 1–5 kg/hour.

  • Yield : 82–87%.

  • Cost Efficiency : 30% lower operating costs than batch methods.

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeScalabilityCost
Acid Chloride65–78956–8 hModerateLow
Carbodiimide-Mediated70–859712–24 hLowMedium
Microwave-Assisted88–929810–20 minHighHigh
Continuous-Flow82–87962–5 minVery HighMedium

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80 (s, 1H, NH), 7.56–7.45 (m, 4H, Ar-H), 7.38–7.29 (m, 2H, Ar-H), 6.92–6.89 (m, 2H, Ar-F).

  • ¹³C NMR (101 MHz, CDCl₃): δ 165.6 (C=O), 162.1 (d, J = 245 Hz, Ar-F), 135.0 (Ar-C), 131.7 (Ar-C), 129.4 (Ar-C), 127.0 (Ar-C).

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30) .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form sulfoxides or sulfones:

  • Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic conditions .

  • Mechanism : The carbamothioyl group (C=S) is oxidized to C=O or C=SO₂, altering the compound’s lipophilicity and bioactivity .

Oxidation Products

Oxidizing AgentProduct TypeKey Functional Group
H₂O₂SulfoxideC=S → C=O
KMnO₄SulfoneC=S → C=SO₂

Substitution Reactions

Fluorine atoms on the benzamide and phenyl rings are susceptible to nucleophilic substitution:

  • Reagents : Sodium iodide (NaI) or thiols (e.g., cysteine).

  • Conditions : Polar aprotic solvents (DMF) or alcohols (ethanol) at elevated temperatures (80–120°C).

Substitution Pathways

  • Aromatic Fluorine Replacement : Nucleophilic aromatic substitution (SNAr) replaces fluorine with amines or alkoxides.

  • Carbamothioyl Substitution : Thiols displace the sulfur atom, forming disulfide bonds.

Reduction Reactions

Reduction targets the carbamothioyl group:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ethanol.

  • Products : The C=S bond is reduced to C=SH or C=SAlkyl, depending on reaction conditions.

Reduction Mechanism
The carbamothioyl group reacts with hydride donors, forming intermediates that stabilize through resonance.

Characterization Data

Spectroscopic Analysis

TechniqueKey Observations
IR (KBr)νmax = 1680 cm⁻¹ (amide C=O), 1617 cm⁻¹ (C=S)
¹H NMRδ = 7.77–8.06 ppm (aromatic protons), 10.32 ppm (amide NH)
¹⁹F NMRδ = −113.5 ppm (fluorine atoms on benzamide ring)

Thermal Data

  • Melting point: 168–180°C .

  • Solubility: Insoluble in water; soluble in DMSO and DMF .

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-N-(4-fluorophenyl)benzamide serves as an important building block in the synthesis of pharmaceuticals. The presence of fluorine enhances its biological activity and metabolic stability, making it a valuable component in drug design.

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, inhibiting the growth of various bacterial strains. Its structure allows for targeted modifications to enhance efficacy against specific pathogens .
  • GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, suggesting potential applications in treating anxiety and seizure disorders. The modulation of these receptors can influence neurotransmission, providing avenues for therapeutic interventions .

Materials Science

The compound is utilized in the development of advanced materials, including polymers and coatings. Its unique chemical properties allow for the formulation of materials with specific characteristics, such as enhanced durability and resistance to environmental degradation.

Biological Studies

In biochemical assays, this compound acts as a probe to study enzyme interactions and protein binding. This application is crucial for understanding the mechanisms of action of various biological targets, which can lead to the discovery of new therapeutic agents.

Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited microbial growth in a concentration-dependent manner. Structural modifications were shown to enhance its antimicrobial properties, making it a candidate for agricultural applications in crop protection formulations.

Neurological Applications

In vitro studies have highlighted the ability of similar benzamide derivatives to modulate GABA-A receptor activity. These findings suggest that this compound could be explored further for its potential use in treating neurological disorders associated with GABAergic dysfunction .

Metabolic Stability Assessment

Comparative studies using human liver microsomes indicated that this compound exhibits superior metabolic stability compared to non-fluorinated analogs. This characteristic is essential for maintaining therapeutic levels in vivo without rapid degradation, thereby enhancing its viability as a pharmaceutical agent .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain receptors or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Fluoro-N-(4-fluorophenyl)benzamide

  • Structure : Fluorines at the 4-position of both the benzoyl and aniline rings.
  • Crystallography: Crystallizes in space group P-1 (No. 2) with molecules aligned along the c-axis. Layers of fluorine atoms form at planes $ z = n + 1/2 $, promoting dense packing .
  • Comparison : The para-fluorine on the benzoyl ring reduces steric hindrance compared to the ortho-substituted target compound, leading to distinct hydrogen-bonding networks.

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)

  • Structure : Fluorines at the 2-position (benzoyl) and 2,4-positions (aniline).
  • Crystallography : Forms a planar hydrogen-bonded dimer via N–H···O interactions. The 2,4-difluoro substitution on the aniline ring induces stronger C–F···H–C contacts than the target compound .
  • Comparison : The additional fluorine at the aniline 2-position increases electronegativity, altering dipole moments and solubility.

2-Fluoro-N-(4-methoxyphenyl)benzamide

  • Structure : Methoxy group at the 4-position of the aniline ring instead of fluorine.
  • Conformation : The N1–H1 bond adopts a syn arrangement with the methoxy group, contrasting with the antiperpendicular orientation relative to fluorine in the target compound .
  • Comparison : The methoxy group enhances solubility in polar solvents but reduces thermal stability due to weaker C–H···O interactions compared to C–H···F .

Electronic and Physicochemical Properties

4-Cyano-N-(2-fluorophenyl)benzamide

  • Structure: Cyano group at the 4-position of the benzoyl ring and fluorine at the 2-position of the aniline.
  • Electronic Effects: The electron-withdrawing cyano group increases the compound’s dipole moment (6.1 D vs. 3.8 D for the target) and reduces $ \text{p}K_a $ (8.2 vs. 9.5) .
  • Comparison: Higher reactivity in nucleophilic substitutions due to the cyano group’s electron-deficient nature.

N-(2-Chloro-4-fluorophenyl)benzamide

  • Structure : Chlorine at the 2-position and fluorine at the 4-position of the aniline ring.
  • Physicochemical Data : Higher molecular weight (249.67 g/mol vs. 234.22 g/mol for the target) and melting point (198°C vs. 175°C) due to chlorine’s larger atomic radius and stronger halogen bonding .

(E)-2-Fluoro-N-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenethyl)benzamide (Compound 17)

  • Activity: Displays anti-proliferative activity in cancer cell lines (IC$_{50}$ = 0.8–1.2 µM) with lower cytotoxicity to normal cells (MCF-10A) than the target compound .
  • Comparison : The hydroxamate moiety enhances histone deacetylase (HDAC) inhibition, a mechanism absent in the target compound.

Biological Activity

2-Fluoro-N-(4-fluorophenyl)benzamide, also known as EVT-406390, is a synthetic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H9F2NOC_{13}H_{9}F_{2}NO, with a molecular weight of approximately 225.22 g/mol. The compound features two fluorine substituents and an amide functional group, enhancing its lipophilicity and metabolic stability, which are critical for drug development.

Key Structural Features:

  • Amide Group: Facilitates hydrogen bonding and enhances solubility.
  • Fluorine Atoms: Improve binding affinity to biological targets and influence metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorine enhances the compound's ability to penetrate cell membranes and modulate enzyme activities, which can lead to diverse pharmacological effects such as anticancer and antipsychotic activities.

Anticancer Activity

Recent studies have highlighted the compound's potential in oncology. For instance, research indicates that fluorinated benzamides can serve as effective histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. A related study demonstrated that a structurally similar compound exhibited selective inhibition against HDAC1, HDAC2, and HDAC3 with an IC50 value of 95.48 nM against HDAC3 .

Table 1: Comparison of Biological Activities

Compound NameTargetIC50 (nM)Activity Type
EVT-406390HDAC395.48Anticancer
FNAHDAC1/2/395.48Anticancer
SAHAHDAC1/2/317.25Anticancer

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the fluorination pattern significantly affect the biological activity of benzamides. The presence of fluorine atoms can enhance binding affinities through specific interactions such as hydrogen bonding and π-π stacking with target proteins.

Synthesis

The synthesis of this compound typically involves standard organic synthesis techniques, including:

  • Reactions involving amines and acyl chlorides.
  • Fluorination methods to introduce fluorine atoms at specific positions on the aromatic rings.

Case Studies

Several studies have explored the potential applications of this compound in drug development:

  • Antitumor Studies : In vitro assays have shown that compounds similar to EVT-406390 exhibit significant antiproliferative effects on various cancer cell lines, suggesting a promising avenue for therapeutic development .
  • Psychiatric Applications : Due to its structural similarities with known antipsychotic agents, further research is warranted to evaluate its efficacy in treating psychiatric disorders.

Q & A

Q. What are the established synthetic routes for preparing 2-fluoro-N-(4-fluorophenyl)benzamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves coupling fluorinated benzoyl chloride derivatives with substituted anilines. For example, silylation using agents like bis(trimethylsilyl)acetamide (BSA) can activate intermediates for polycondensation reactions to form aromatic polyamides . Alternatively, condensation of 4-fluorobenzohydrazide with anhydrides (e.g., phthalic anhydride in acetic acid) has been employed, followed by crystallization to isolate the product . Key factors include temperature control (e.g., 80–100°C for silylation), solvent choice (polar aprotic solvents enhance reactivity), and stoichiometric ratios to minimize byproducts.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Core techniques include:

  • FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify substituent positions and fluorine environments .
  • Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry and hydrogen-bonding networks (e.g., N–H···O and O–H···O interactions in monoclinic P21_1/n space groups) .
  • Elemental analysis : Validates purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How can density functional theory (DFT) and Hirshfeld surface analysis complement experimental crystallographic data for fluorinated benzamides?

DFT calculations optimize molecular geometries and predict electronic properties (e.g., HOMO-LUMO gaps), which correlate with experimental SCXRD bond lengths and angles. Hirshfeld surfaces quantify intermolecular interactions (e.g., F···H contacts contribute ~7% to crystal packing in fluorinated analogs) . Discrepancies between theoretical and experimental data (e.g., <0.01 Å in bond lengths) highlight areas for refining computational models, such as incorporating solvent effects .

Q. What crystallographic challenges arise during refinement of fluorinated benzamides, and how are they addressed using software like SHELX?

Fluorine’s high electron density can cause disorder in crystal lattices, complicating electron density maps. SHELXTL and SHELXL enable robust refinement via:

  • ADPs (anisotropic displacement parameters) : Model fluorine thermal motion accurately .
  • TWIN and HKLF5 commands : Handle twinning in monoclinic systems (e.g., β angles ~105°) .
  • Hydrogen-bond restraints : Stabilize N–H···O networks during refinement .

Q. How do fluorine substituents influence the reactivity and supramolecular assembly of this compound?

Fluorine enhances lipophilicity and metabolic stability while directing intermolecular interactions:

  • Electronic effects : Electron-withdrawing fluorine withdraws electron density from the amide, reducing nucleophilic attack susceptibility .
  • Crystal packing : F···F interactions (3.0–3.5 Å) and C–F···H–C contacts stabilize layered structures, critical for material properties .
  • Biological activity : Fluorine’s small size and high electronegativity improve binding to hydrophobic enzyme pockets in medicinal chemistry analogs .

Q. What methodological considerations are critical for solvent-free synthesis of fluorinated benzamides, and how do microwave-assisted techniques compare to conventional methods?

Solvent-free routes reduce waste and improve atom economy. Microwave irradiation accelerates reactions (e.g., Fries rearrangement for benzamide derivatives) by enabling rapid heating (50–150°C) and uniform energy distribution. Yields from microwave methods often exceed 85%, compared to ~70% for thermal methods, with shorter reaction times (<1 hour vs. 6–12 hours) . Key parameters include microwave power (300–600 W) and catalyst selection (e.g., acid-free conditions prevent decomposition) .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies between experimental and computational bond lengths in fluorinated benzamides?

Discrepancies >0.02 Å may arise from crystal packing stresses unaccounted for in gas-phase DFT models. Hybrid approaches (e.g., periodic DFT with plane-wave basis sets) better simulate solid-state environments . Cross-validation using multiple software packages (e.g., Gaussian vs. VASP) and experimental datasets (e.g., SCXRD vs. neutron diffraction) improves reliability .

Q. Why do fluorinated benzamides exhibit variable biological activity despite structural similarity?

Subtle changes in fluorine positioning (para vs. ortho) alter electronic profiles and steric hindrance. For example, para-fluorine enhances π-stacking with aromatic enzyme residues, while ortho-substituents disrupt binding via steric clashes . Activity assays (e.g., IC50_{50} measurements) paired with molecular docking studies (AutoDock Vina) can map structure-activity relationships .

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